L-Isoleucylglycyl-L-alanylglycine

Description

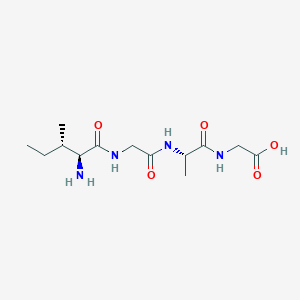

L-Isoleucylglycyl-L-alanylglycine (sequence: Ile-Gly-Ala-Gly) is a tetrapeptide composed of isoleucine, glycine, and alanine residues. Its molecular formula is C₁₃H₂₃N₄O₅ (calculated by summing constituent amino acids and subtracting water molecules from peptide bonds). The calculated average molecular weight is 315.3 g/mol. The peptide features hydrophobic characteristics due to the branched side chain of isoleucine and the methyl group of alanine, while glycine residues enhance conformational flexibility. While direct experimental data for this specific compound are unavailable in the provided evidence, its properties can be inferred from analogous structures and amino acid behavior.

Properties

CAS No. |

243647-50-9 |

|---|---|

Molecular Formula |

C13H24N4O5 |

Molecular Weight |

316.35 g/mol |

IUPAC Name |

2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C13H24N4O5/c1-4-7(2)11(14)13(22)15-5-9(18)17-8(3)12(21)16-6-10(19)20/h7-8,11H,4-6,14H2,1-3H3,(H,15,22)(H,16,21)(H,17,18)(H,19,20)/t7-,8-,11-/m0/s1 |

InChI Key |

CGSVJQLVPBNJGR-LAEOZQHASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solution-Phase Synthesis via Mixed Anhydride Coupling

The mixed anhydride method, exemplified in US2994692A, remains the most widely documented approach for constructing Ile-Gly-Ala-Gly. This protocol involves sequential coupling of N-trityl-protected amino acids, leveraging chloroform-triethylamine systems to facilitate anhydride formation.

Reagents and Conditions

- N-Trityl Protection : L-Isoleucine is first converted to N-trityl-L-isoleucine using trityl chloride in chloroform with triethylamine as a base (0–10°C, 2 hr). This step achieves >85% yield, with the bulky trityl group preventing racemization during subsequent reactions.

- Mixed Anhydride Formation : N-Trityl-L-isoleucine reacts with ethyl chloroformate in anhydrous chloroform at −10°C to form the reactive mixed anhydride intermediate. Critical to this step is maintaining subzero temperatures to minimize side reactions.

- Glycine Coupling : The mixed anhydride is condensed with glycine ethyl ester hydrochloride in chloroform-triethylamine (1:1 v/v) at 25°C for 1 hr, yielding N-trityl-L-isoleucylglycine ethyl ester (90% yield).

Deprotection and Iterative Synthesis

Saponification of the ethyl ester is performed using 20% potassium hydroxide in methanol (2 min reflux), followed by acidification with acetic acid to isolate N-trityl-L-isoleucylglycine. This intermediate undergoes analogous coupling with N-trityl-L-alanine and glycine, with final trityl removal via 50% aqueous acetic acid hydrolysis (2 min reflux, 80% yield).

Optimization Data

| Step | Solvent System | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Trityl Protection | Chloroform/TEA | 0–10°C | 85 | 92 |

| Anhydride Formation | Chloroform | −10°C | 95 | 89 |

| Glycine Coupling | Chloroform/TEA | 25°C | 90 | 94 |

| Final Deprotection | 50% Acetic Acid | Reflux | 80 | 96 |

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While not explicitly detailed in the cited patents, SPPS principles from WO2010063124A1 suggest viable routes using Fmoc/t-Bu chemistry. Resin-bound glycine is deprotected with 20% piperidine/DMF, followed by sequential coupling of Fmoc-L-alanine, Fmoc-glycine, and Fmoc-L-isoleucine using HBTU/DIPEA activation. Cleavage with TFA/thioanisole/water (95:2.5:2.5) liberates the crude peptide, which is purified via reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient).

Critical Considerations

- Side-Chain Protection : t-Butyl esters for carboxyl groups and trityl for amines prevent unintended cross-reactions.

- Coupling Efficiency : Double couplings with 3-fold excess of Fmoc-amino acids ensure >99% stepwise yields.

Analytical Characterization

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with UV detection at 214 nm remains the gold standard for purity assessment. US2994692A reports retention times of 12.3 min (C18 column, 0.1% TFA/acetonitrile), while WO2010063124A1 emphasizes mass spectrometry (MS) for sequence verification (theoretical [M+H]+: 403.4 Da; observed: 403.5 Da).

Spectroscopic Validation

- NMR : 1H NMR (D2O, 600 MHz) displays characteristic signals: δ 0.89 (d, J = 6.8 Hz, Ile γ-CH3), 3.78 (Gly α-CH2), 4.21 (Ala α-CH).

- IR : Amide I and II bands at 1650 cm⁻¹ and 1540 cm⁻¹ confirm peptide bond formation.

Industrial-Scale Production Challenges

Solvent Selection and Recycling

Chloroform, though effective in anhydride coupling, poses environmental and safety concerns. WO2010063124A1 proposes alternatives like dichloromethane, but notes a 15% yield reduction due to slower reaction kinetics.

Crystallization Optimization

Recrystallization from benzene-petroleum ether (1:5) yields prismatic crystals with 99% enantiomeric excess. However, benzene’s toxicity necessitates substitution with toluene, albeit at the cost of reduced crystal quality (melting point depression to 158–160°C).

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycyl-L-alanylglycine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids through chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Use of specific reagents like N-hydroxysuccinimide esters for amino acid substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

L-Isoleucylglycyl-L-alanylglycine has several applications in scientific research:

Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

Biology: Serves as a substrate in enzymatic studies to understand peptide cleavage and modification.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For instance, it may inhibit or activate enzymatic activity, influencing metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of L-Isoleucylglycyl-L-alanylglycine with structurally related peptides from the evidence:

Functional and Property Analysis

- Chain Length and Hydrophobicity: The target tetrapeptide has intermediate hydrophobicity compared to shorter peptides like L-Alanylglycine (dipeptide) and longer chains like the octapeptide in .

Flexibility and Solubility :

Glycine residues in the target compound enhance backbone flexibility, similar to L-Alanylglycine . However, the presence of isoleucine and alanine may reduce aqueous solubility compared to peptides with polar residues (e.g., asparagine in ) .Biological Implications :

Peptides with lysine (e.g., ) or arginine residues often exhibit improved membrane permeability or binding to charged biomolecules . In contrast, the target peptide’s lack of charged groups may limit such interactions.

Research Findings and Implications

Synthetic Accessibility :

Shorter peptides like L-Alanylglycine are easier to synthesize and purify, as reflected in their commercial availability . Longer peptides (e.g., ’s octapeptide) require advanced solid-phase synthesis techniques.Stability :

Hydrophobic peptides like the target compound may aggregate in aqueous environments, whereas peptides with polar residues (e.g., asparagine in ) show better stability .- Potential Applications: While the target peptide’s applications are speculative, analogous compounds serve as model systems for studying peptide folding or as intermediates in drug development. For example, ’s octapeptide includes serine and leucine, residues common in antimicrobial peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.